molecular formula C10H13NO2 B1485481 2-{[trans-2-Hydroxycyclobutyl]amino}phenol CAS No. 2165502-53-2

2-{[trans-2-Hydroxycyclobutyl]amino}phenol

Cat. No. B1485481
CAS RN: 2165502-53-2
M. Wt: 179.22 g/mol
InChI Key: RHYLOLTZUBYJKJ-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[trans-2-Hydroxycyclobutyl]amino}phenol” is a compound that contains a phenol moiety, which is a benzene ring substituted with a hydroxyl group . It also contains an aminobenzene moiety, making it an amphoteric molecule . It is a useful reagent for the synthesis of dyes and heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds, such as 2-aminophenol, involves reducing the corresponding nitrophenol by hydrogen in the presence of various catalysts . The nitrophenols can also be reduced with iron .


Molecular Structure Analysis

The compound exhibits intra- and intermolecular hydrogen bonding involving the neighboring amine and hydroxyl groups . This results in a relatively high melting point compared to other compounds with a similar molecular mass .


Chemical Reactions Analysis

Phenols, like the one in this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenolic compounds like this one are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity, and is suspected of causing genetic defects .

properties

IUPAC Name

2-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-9-4-2-1-3-7(9)11-8-5-6-10(8)13/h1-4,8,10-13H,5-6H2/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYLOLTZUBYJKJ-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[trans-2-Hydroxycyclobutyl]amino}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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